molecular formula C9H8N2O2S B13022463 Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate

Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B13022463
M. Wt: 208.24 g/mol
InChI Key: XTPFFRXRMJEZEA-UHFFFAOYSA-N
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Description

Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable carbonyl compound, followed by cyclization to form the thienopyrimidine core. The reaction conditions often include the use of catalysts such as zinc chloride or ammonium acetate, and solvents like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted thienopyrimidine derivatives .

Scientific Research Applications

Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to affect pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response . These interactions can lead to reduced inflammation and apoptosis in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 5-methylthieno[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-5-3-14-8-6(5)7(9(12)13-2)10-4-11-8/h3-4H,1-2H3

InChI Key

XTPFFRXRMJEZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)C(=O)OC

Origin of Product

United States

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